N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide
Description
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group attached to a methylphenyl ring, which is further connected to an acetamide group
Properties
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-10-14(8-9-16(12)17-13(2)18)11-19-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKQNNCQCLBFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methyl-4-(phenylsulfanylmethyl)phenylamine. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis as a strong electrophile.
2-(4-methylsulfonylphenyl)indole derivatives: Known for their dual antimicrobial and anti-inflammatory activities.
Uniqueness
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its phenylsulfanyl group, in particular, provides unique opportunities for chemical modifications and interactions with biological targets .
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